molecular formula C23H27NO4 B11301018 2,3,5-trimethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one

2,3,5-trimethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11301018
M. Wt: 381.5 g/mol
InChI Key: QBOMWLNAAMPOHS-UHFFFAOYSA-N
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Description

2,3,5-trimethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trimethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furochromene Core: The initial step involves the cyclization of appropriate precursors to form the furochromene core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the furochromene intermediate.

    Attachment of the Oxopropyl Group: The final step involves the addition of the oxopropyl group through a Michael addition reaction, followed by oxidation to form the ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2,3,5-trimethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,3,5-trimethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-trimethylpyrazine: A related compound with a simpler structure, used as a flavoring agent and in chemical synthesis.

    2,2,6,6-tetramethylpiperidine: Another related compound, used as a hindered base in organic synthesis.

Uniqueness

2,3,5-trimethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

2,3,5-trimethyl-6-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C23H27NO4/c1-13-7-9-24(10-8-13)22(25)6-5-17-15(3)19-11-18-14(2)16(4)27-20(18)12-21(19)28-23(17)26/h11-13H,5-10H2,1-4H3

InChI Key

QBOMWLNAAMPOHS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=C(C3=C(C=C4C(=C3)C(=C(O4)C)C)OC2=O)C

Origin of Product

United States

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